5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol
Description
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol is a bicyclic organic compound featuring a morpholine substituent at position 5 and a hydroxyl group at position 3. The bicyclo[6.1.0]nonane scaffold imparts significant ring strain, a property often exploited in chemical biology for applications such as bioorthogonal click chemistry or molecular probes . The morpholine moiety enhances solubility and may serve as a pharmacophore in drug design, as seen in pharmaceutical patents involving morpholine-containing derivatives .
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2 |
InChI Key |
NEBSZGYIFSALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CCC2C1C2)O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.
Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.
Scientific Research Applications
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN Alcohol)
Structural Differences :
- BCN alcohol has a hydroxymethyl group at position 9, whereas 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol features a hydroxyl group at position 4 and a morpholine ring at position 4. Properties and Applications:
- BCN alcohol is a strained alkyne widely used in bioorthogonal chemistry for probe synthesis due to its rapid reaction kinetics with tetrazines .
- The hydroxymethyl group facilitates carbamate linkages, but these derivatives are less stable than amide-bonded analogs (e.g., BCN acid) .
- In contrast, the morpholine group in the target compound may improve aqueous solubility and metabolic stability, common traits of morpholine-containing pharmaceuticals .
Bicyclo[6.1.0]nonyne Carboxylic Acid (BCN Acid)
Structural Differences :
- BCN acid replaces the hydroxymethyl group of BCN alcohol with a carboxylic acid, enabling amide bond formation.
Properties and Applications : - BCN acid derivatives exhibit superior stability compared to carbamate-linked BCN alcohol analogs, making them preferable for long-term biological studies .
- The target compound’s hydroxyl and morpholine groups may offer alternative functionalization routes (e.g., etherification or hydrogen bonding), though its stability relative to BCN acid remains unstudied.
Bicyclo[6.1.0]nonene Derivatives
Structural Differences :
Table 1: Comparative Analysis of Bicyclo[6.1.0]nonane Derivatives
Functional and Pharmacological Implications
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to BCN alcohol or acid, a critical factor in drug delivery .
- Reactivity : The hydroxyl group at C4 may participate in hydrogen bonding or serve as a site for further derivatization, contrasting with BCN acid’s carboxylate reactivity.
- Stability : While BCN acid’s amide derivatives are more stable than carbamates, the target compound’s ether-linked morpholine could confer resistance to enzymatic degradation, a hypothesis supported by morpholine’s prevalence in pharmaceuticals .
Biological Activity
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a morpholine moiety, which may influence its interaction with biological targets. The unique bicyclo[6.1.0]nonane framework contributes to its chemical properties, potentially enhancing its bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, such as cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways associated with various diseases.
Biological Activity Data
Research has shown that this compound exhibits promising biological activities, including:
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| CDK Inhibition | 0.004 μM | HCT116 | Cell cycle arrest |
| Antitumor Activity | Not specified | HCT116 xenograft | Induction of apoptosis |
| Cytotoxicity | Low (<10 μM) | NHDF | Selective toxicity |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in HCT116 xenograft models, showcasing its potential as an anticancer agent.
- Mechanistic Insights : Research indicated that the compound induces G2/M phase cell cycle arrest and apoptosis in cancer cell lines by modulating protein expression related to these processes.
Safety and Toxicity Profile
The safety profile of this compound has been assessed in various studies, indicating low cytotoxicity towards normal human dermal fibroblasts (NHDF) while maintaining efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
